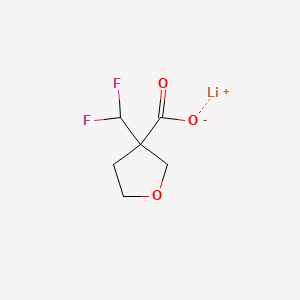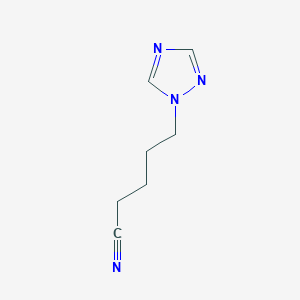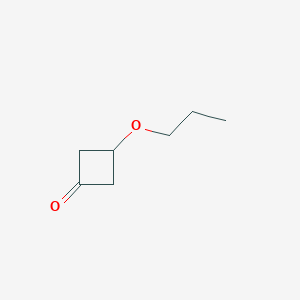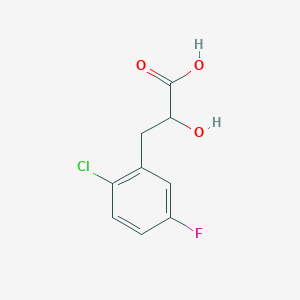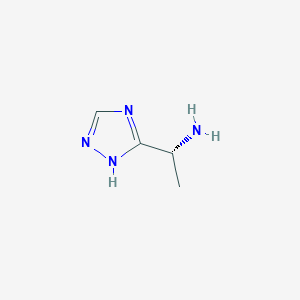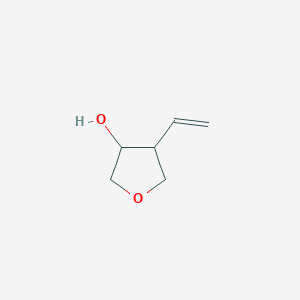
4-Vinyltetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinyltetrahydrofuran-3-ol is an organic compound with the molecular formula C6H10O2 It is a derivative of tetrahydrofuran, featuring a vinyl group and a hydroxyl group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-vinyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors. One common method is the nucleophilic ring expansion of enantiomeric 2-mono- and 2,2-disubstituted epoxides and oxetanes with dimethylsulfoxonium methylide . This approach provides a high-yielding preparation of optically active cyclic ethers.
Industrial Production Methods: Industrial production of tetrahydrofuran derivatives often involves the acid-catalyzed dehydration of 1,4-butanediol . This method is similar to the production of diethyl ether from ethanol. The butanediol is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 4-Vinyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be hydrogenated to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran compounds.
Scientific Research Applications
4-Vinyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-vinyltetrahydrofuran-3-ol involves its reactive functional groups. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds and undergo various chemical transformations. These properties make it a versatile compound in organic synthesis and materials science.
Comparison with Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with the formula C4H8O, commonly used as a solvent.
Furan: An aromatic heterocycle with the formula C4H4O, used in the synthesis of various organic compounds.
Dioxane: A cyclic ether with the formula C4H8O2, used as a solvent and in the production of chemicals.
Uniqueness: 4-Vinyltetrahydrofuran-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the tetrahydrofuran ring
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-ethenyloxolan-3-ol |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-8-4-6(5)7/h2,5-7H,1,3-4H2 |
InChI Key |
DXTNRJCHEQBGHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







